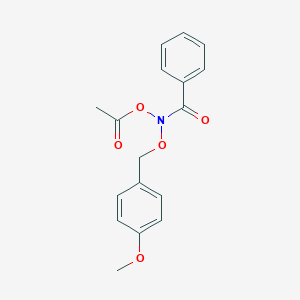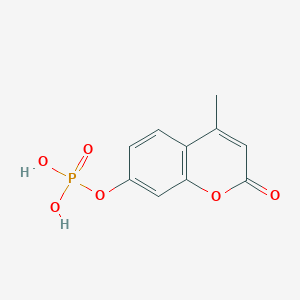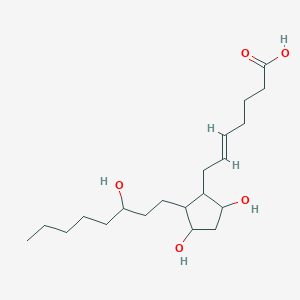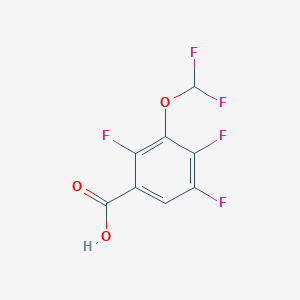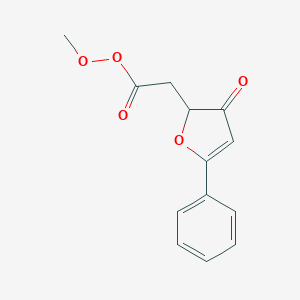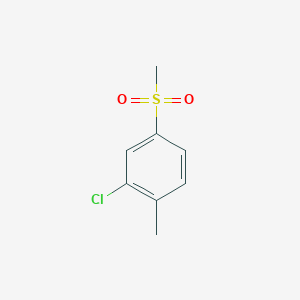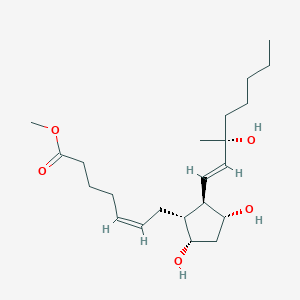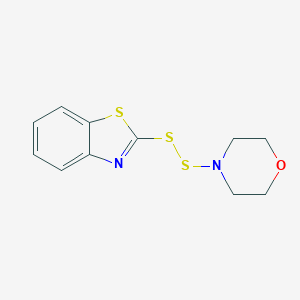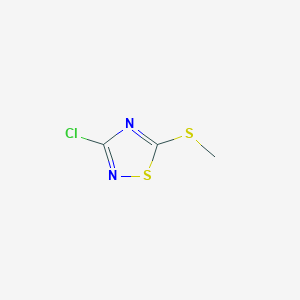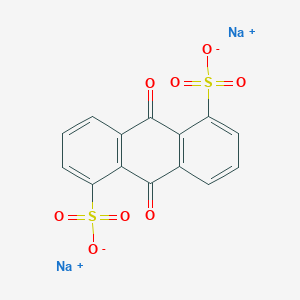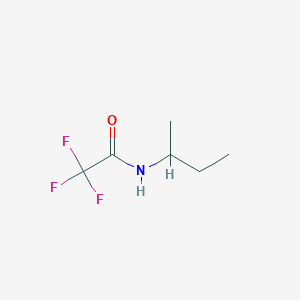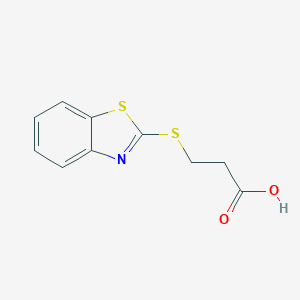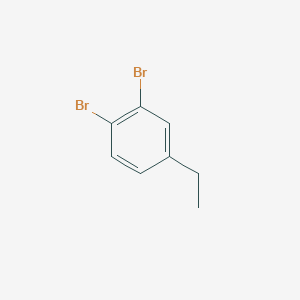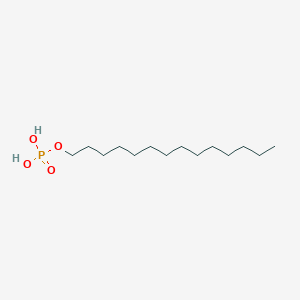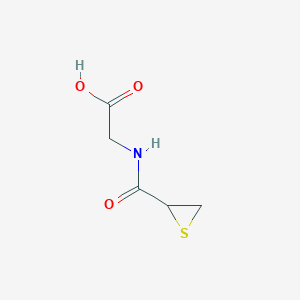
2-(Thiirane-2-carbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiirane-2-carbonylamino)acetic acid, also known as TCAA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. TCAA is a derivative of cysteine, an amino acid that plays an important role in protein synthesis and metabolism.
Mechanism Of Action
The exact mechanism of action of 2-(Thiirane-2-carbonylamino)acetic acid is not yet fully understood. However, studies have shown that 2-(Thiirane-2-carbonylamino)acetic acid can inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-(Thiirane-2-carbonylamino)acetic acid has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical And Physiological Effects
2-(Thiirane-2-carbonylamino)acetic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(Thiirane-2-carbonylamino)acetic acid can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(Thiirane-2-carbonylamino)acetic acid has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. Additionally, 2-(Thiirane-2-carbonylamino)acetic acid has been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-(Thiirane-2-carbonylamino)acetic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one of the limitations of using 2-(Thiirane-2-carbonylamino)acetic acid is its instability in acidic conditions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(Thiirane-2-carbonylamino)acetic acid. One area of interest is in the development of new drugs and therapies for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is in the study of 2-(Thiirane-2-carbonylamino)acetic acid's mechanism of action and its interactions with other compounds. Additionally, there is potential for the development of new methods for the synthesis of 2-(Thiirane-2-carbonylamino)acetic acid that could improve its stability and increase its potential applications.
In conclusion, 2-(Thiirane-2-carbonylamino)acetic acid is a promising compound that has potential applications in a range of scientific research fields. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
2-(Thiirane-2-carbonylamino)acetic acid can be synthesized through a multi-step process starting with the reaction of cysteine with chloroacetic acid to form cysteine chloroethyl ester. This intermediate compound is then reacted with thiourea in the presence of a base to form 2-(thioureido)ethyl chloroacetate. The final step involves the cyclization of 2-(thioureido)ethyl chloroacetate with sodium hydroxide to form 2-(Thiirane-2-carbonylamino)acetic acid.
Scientific Research Applications
2-(Thiirane-2-carbonylamino)acetic acid has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs and therapies. 2-(Thiirane-2-carbonylamino)acetic acid has been shown to have anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of a range of diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
125347-31-1 |
|---|---|
Product Name |
2-(Thiirane-2-carbonylamino)acetic acid |
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-(thiirane-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-4(8)1-6-5(9)3-2-10-3/h3H,1-2H2,(H,6,9)(H,7,8) |
InChI Key |
RLFNRVCWYKHWDD-UHFFFAOYSA-N |
SMILES |
C1C(S1)C(=O)NCC(=O)O |
Canonical SMILES |
C1C(S1)C(=O)NCC(=O)O |
synonyms |
Glycine, N-(thiiranylcarbonyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



